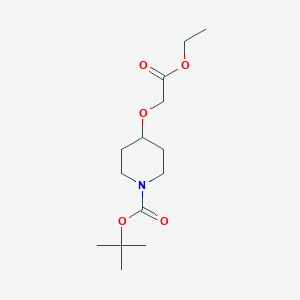

1-Boc-4-ethoxycarbonylmethoxypiperidine

Overview

Description

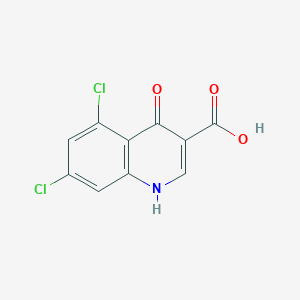

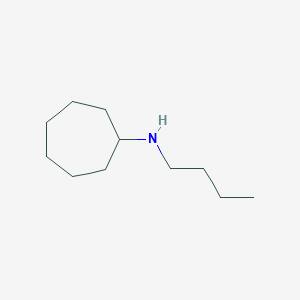

1-Boc-4-ethoxycarbonylmethoxypiperidine (BOC-MEP) is an organic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is a versatile reagent, which has been used for the synthesis of a variety of molecules, including peptides, nucleic acids, and other biologically active compounds. BOC-MEP is also used as a protecting group in organic synthesis, and can be used to selectively protect certain functional groups in a molecule while leaving others unprotected. Furthermore, BOC-MEP has been used in the synthesis of a variety of therapeutic agents, including antibiotics, anti-cancer agents, and anti-fungal agents.

Scientific Research Applications

Organic Synthesis and Catalysis

1-Boc-4-ethoxycarbonylmethoxypiperidine and similar compounds have been utilized in various organic synthesis processes. For instance, N-acyliminium ions, including those derived from N-Boc-2-methoxypiperidine, have been used in the addition of carbon nucleophiles. This process, facilitated in an SDS/water medium, has yielded moderate to good yields of 2-substituted N-Boc pyrrolidines and piperidines (Camilo & Pilli, 2004). Additionally, orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine has been identified as a versatile building block in synthesizing 4-substituted 3-aminopiperidines, which are potential biologically active compounds (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Biocatalytic Processes

In the field of biocatalysis, (S)-N-Boc-3-hydroxypiperidine, a derivative of this compound, has been synthesized as a chiral intermediate for drug development. An NADPH-dependent reductase from Saccharomyces cerevisiae was used for the asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine, indicating its potential for industrial applications (Chen et al., 2017).

Polymer Chemistry

In polymer chemistry, tert-butoxycarbonyl (BOC) groups, which are structurally related to this compound, have been widely used for the protection of functional groups. The study of the thermal decomposition of methacrylate polymers containing BOC moiety highlights its role in organic synthesis and polymer materials chemistry (Jing, Suzuki, & Matsumoto, 2019).

Pharmacological Research

In pharmacological research, the synthesis of various derivatives of this compound has contributed to the development of biologically active compounds. For example, N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine has led to the creation of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Electrochromic Materials

This compound and related compounds have been employed in the development of electrochromic materials. For example, polyaniline derivatives substituted with tert-butyloxycarbonyl (boc) and terpyridine (tpy) substituent groups have been prepared and assembled into organized electrochromic films, showcasing their potential in electrochromic devices (Maier & Tieke, 2012).

properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANMNWDTQXBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441189 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189889-45-0 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)

![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)